Pentosan polysulfate sodium

Catalog No.
S1830060
CAS No.
140207-93-8
M.F
C29H38Na10O50S9
M. Wt
1705.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentosan polysulfate sodium

CAS Number

140207-93-8

Product Name

Pentosan polysulfate sodium

IUPAC Name

decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate

Molecular Formula

C29H38Na10O50S9

Molecular Weight

1705.1 g/mol

InChI

InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10

SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
  • Anti-inflammatory effects

    PPS has been shown to exhibit anti-inflammatory activity in various models. Studies suggest it can inhibit the release of inflammatory mediators, such as histamine, and modulate the activity of immune cells [].

  • Pro-chondrogenic properties

    PPS has demonstrated the potential to stimulate the production of cartilage-forming cells (chondrocytes) in vitro and in vivo []. This property makes it a potential candidate for research on osteoarthritis and other cartilage-related conditions.

  • Other potential applications

    Preliminary research suggests PPS might have additional applications beyond its established use for interstitial cystitis. These include:

    • Mucopolysaccharidoses (MPS): Studies in MPS animal models have shown that PPS can improve bone health, mobility, and neuroinflammation []. However, further research is needed to determine its efficacy and safety in human patients with MPS.
    • Dyslipidemia and knee osteoarthritis: A pilot study suggests PPS might improve dyslipidemia (abnormal cholesterol and triglyceride levels) and alleviate knee pain in individuals with osteoarthritis []. However, larger and more robust studies are needed to confirm these findings.

Pentosan polysulfate sodium is a semi-synthetic glycosaminoglycan that is structurally similar to heparin. It is composed primarily of linear polymers of β-1,4-linked xylose, which are sulfated at the 2- and 3-positions. This compound has a molecular weight typically ranging from 4,000 to 6,000 Daltons and is known for its anticoagulant and fibrinolytic properties . Pentosan polysulfate sodium is often used in the treatment of interstitial cystitis and bladder pain syndrome due to its ability to restore the protective glycosaminoglycan layer of the bladder .

The mechanism by which PPS exerts its effects is still under investigation []. One possibility is that it repairs the GAG layer lining the bladder wall in conditions like interstitial cystitis []. This GAG layer normally protects the bladder from irritation, and PPS may help restore its function [].

, primarily involving sulfation and depolymerization. The synthesis typically involves treating xylan with chlorosulfonic acid in the presence of pyridine, followed by oxidation with sulfuric acid and hydrogen peroxide. This process yields a mixture of sulfated xylan derivatives that are then purified to obtain pentosan polysulfate sodium . The compound can also interact with various biological molecules, including fibroblast growth factors, through ionic binding, which plays a critical role in its biological activity .

Pentosan polysulfate sodium exhibits several biological activities:

  • Anticoagulant Effects: Similar to low molecular weight heparins, it inhibits thrombin and factor Xa, contributing to its anticoagulant properties .
  • Fibrinolytic Activity: It promotes the breakdown of fibrin clots, aiding in wound healing processes.
  • Cell Signaling: Pentosan polysulfate sodium acts as a ligand for fibroblast growth factor receptors, influencing cell proliferation and migration .
  • Anti-inflammatory Properties: It has been shown to reduce inflammation in various models, potentially benefiting conditions like interstitial cystitis.

The synthesis of pentosan polysulfate sodium typically involves the following steps:

  • Sulfation: Xylan is treated with chlorosulfonic acid in pyridine to introduce sulfate groups.
  • Oxidation: The sulfated xylan undergoes oxidation using a combination of sulfuric acid and hydrogen peroxide.
  • Purification: The crude product is purified through filtration and crystallization techniques to isolate pentosan polysulfate sodium .
  • Lyophilization: The final product is often lyophilized to obtain a stable powder form.

Pentosan polysulfate sodium has several medical applications:

  • Interstitial Cystitis Treatment: It is primarily used for managing symptoms associated with interstitial cystitis and bladder pain syndrome.
  • Anticoagulation Therapy: Its anticoagulant properties make it useful in preventing thromboembolic disorders.
  • Wound Healing: Due to its fibrinolytic activity, it can be beneficial in promoting healing in various tissue injuries .

Studies have shown that pentosan polysulfate sodium interacts with several biological targets:

  • Fibroblast Growth Factors: It binds to fibroblast growth factors and their receptors, modulating cell signaling pathways related to growth and repair .
  • Other Glycosaminoglycans: Pentosan polysulfate sodium can interact with other glycosaminoglycans, affecting their biological functions such as cell adhesion and migration.
  • Pharmacokinetic Interactions: Its absorption is low (approximately 6% from oral administration), which may influence its efficacy when used concurrently with other medications .

Pentosan polysulfate sodium shares similarities with other glycosaminoglycans and anticoagulants. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
HeparinGlycosaminoglycanAnticoagulationHigh molecular weight; rapid action
Low Molecular Weight HeparinsGlycosaminoglycanAnticoagulationLower risk of bleeding; longer half-life
Chondroitin SulfateGlycosaminoglycanJoint healthPrimarily used for osteoarthritis treatment
Hyaluronic AcidGlycosaminoglycanSkin hydration; joint lubricationHigh water retention capacity

Pentosan polysulfate sodium is unique due to its specific application in bladder disorders and its dual role as both an anticoagulant and a promoter of tissue repair through its interactions with growth factors.

Pentosan polysulfate sodium is a semi-synthetic glycosaminoglycan mimetic with a complex heterogeneous structure derived from plant-based xylan [1]. This compound has attracted significant scientific interest due to its unique structural characteristics and physicochemical properties [2]. The following sections provide a detailed analysis of its chemical structure and composition.

Molecular Formula and Monomeric Units

Pentosan polysulfate sodium is characterized by a complex molecular formula that reflects its polymeric nature. The general molecular formula has been reported as C29H38Na10O50S9, with a molecular weight of approximately 1705.06 Da [3]. However, this represents only one possible configuration, as pentosan polysulfate sodium exists as a heterogeneous mixture of sulfated polysaccharides with varying chain lengths and degrees of sulfation [4].

The primary monomeric unit of pentosan polysulfate sodium is β-D-xylopyranose (xylose), which forms the backbone of the polymer through β-(1→4) glycosidic linkages [5]. These xylose units typically undergo extensive sulfation during the manufacturing process, resulting in a highly anionic polymer [6]. The basic repeating unit consists of 2,3-di-O-sulfated β-D-xylopyranose residues, which contribute to the compound's distinctive properties [7].

In addition to xylose, pentosan polysulfate sodium contains 4-O-methyl-glucuronic acid units that are α-(1→2) linked to the xylose backbone [8]. These glucuronic acid units represent approximately 5% (w/w) of the total sugar content, with a ratio of approximately one glucuronic acid unit per nine xylose units [6] [9]. This composition has been confirmed through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and colorimetric assays [10].

Table 1: Composition of Pentosan Polysulfate Sodium

ComponentApproximate ContentLinkage Type
β-D-xylopyranose~84%β-(1→4)
4-O-methyl-glucuronic acid~5%α-(1→2) to xylose
Sulfate groups~40% (w/w)2-O and 3-O positions
Acetyl groups~3.5%Primarily at 3-O position

The monomeric composition analysis of pentosan polysulfate sodium samples has revealed that approximately 73% of the structure consists of internal xylose units, while about 10-11% represents reducing end xylose residues [10]. Minor structural components include acetylated xylose units and modified reducing end structures resulting from the manufacturing process [11].

Sulfation Patterns and Degree of Substitution

The sulfation pattern of pentosan polysulfate sodium is a critical determinant of its physicochemical properties [12]. The compound is produced through an exhaustive and non-selective O-sulfation of hardwood glucuronoxylan, leading to the prevalent formation of chains with 2,3-di-O-sulfated xylose and 4-O-methyl-glucuronic acid sugars [10] [13].

The degree of sulfation, expressed as the molar ratio of sulfate groups to xylose units, has been determined to be approximately 2.2 through conductometric titration methods [10]. This indicates that most xylose units carry two sulfate groups, primarily at the 2-O and 3-O positions [14]. The high degree of sulfation contributes to the compound's polyanionic character and influences its interactions with various biological molecules [15].

Research has shown that the theoretical maximum degree of sulfation for pentosan polysulfate sodium is approximately 19-20%, depending on the length of the molecule [5]. Commercial preparations typically contain 15-17% sulfation, although improved manufacturing processes have aimed to achieve higher and more consistent levels of sulfation [5] [16].

Interestingly, the sulfation pattern affects the conformation of the xylose residues. Nuclear magnetic resonance studies have revealed that the normally predominant 4C1 chair form of unsulfated xylans changes to the 1C4 conformation in polysulfated xylose residues [11]. This conformational change is likely due to the repulsion between the charged sulfate groups in positions 2 and 3, favoring the lower energy 1C4 conformation with greater distance between the sulfate groups [11].

The sulfation process can also lead to minor structural modifications, particularly at the reducing ends of the polysaccharide chains [10]. These modifications include the formation of unsaturated linkages between C2 and C3 (ΔXyl) and the attachment of pyridine moieties, which are artifacts of the sulfation reaction conditions [10] [17].

Backbone and Branching Architecture

The backbone of pentosan polysulfate sodium consists of a linear chain of β-(1→4)-linked D-xylopyranose units [18]. This linear polyxylose backbone forms the structural foundation of the molecule and provides the scaffold for sulfate group attachment and branching [19].

The branching architecture of pentosan polysulfate sodium is characterized by the presence of 4-O-methyl-glucuronic acid units that are α-(1→2) linked to the xylose backbone [20]. These glucuronic acid units can be considered as monosaccharide branches from the linear xylan backbone, and their content can vary depending on the source of the xylan used in manufacturing [10] [21].

An important structural feature of pentosan polysulfate sodium is the presence of acetyl groups, which are primarily located at the 3-O position of xylose units that also have a 4-O-methyl-glucuronic acid unit attached at the 2-O position [14] [22]. The degree of acetylation has been determined to be approximately 3.5-3.6%, with about 63-66% of all acetyl groups being present on xylose units that also carry a 4-O-methyl-glucuronic acid branch [10].

The content of xylose units substituted with 4-O-methyl-glucuronic acid that also have an acetyl group has been reported to be at least 20%, preferably between 35% and 70%, with respect to the total amount of 4-O-methyl-glucuronic acid residues present [14]. This specific structural feature is considered a characteristic marker of pharmaceutical-grade pentosan polysulfate sodium [14].

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance (2D NMR), have revealed additional details about the branching architecture [10]. The signals related to the anomeric proton (H1) of 4-O-methyl-glucuronic acid residues appear at different chemical shifts depending on whether they are bound to 3-O-sulfated xylose (5.80 ppm) or 3-O-acetylated xylose (5.77 ppm) [10]. This indicates subtle differences in the electronic environment around these branching points.

Molecular Weight Distribution and Polydispersity

Pentosan polysulfate sodium exhibits a heterogeneous molecular weight distribution, which is a characteristic feature of semi-synthetic polysaccharides [23]. The weight average molecular weight (Mw) of pharmaceutical-grade pentosan polysulfate sodium typically ranges from 4,000 to 6,000 Da, similar to that of low molecular weight heparins [6] [24].

Detailed analysis using size exclusion chromatography with triple detector array (HP-SEC-TDA) has provided precise measurements of the molecular weight parameters [10]. Studies have reported weight average molecular weights (Mw) of approximately 6.3-6.6 kDa and number average molecular weights (Mn) of 3.9-4.1 kDa for commercial pentosan polysulfate sodium preparations [10]. The polydispersity index (Mw/Mn ratio), which indicates the breadth of the molecular weight distribution, has been determined to be approximately 1.6-1.7 [10].

Table 2: Molecular Weight Distribution Parameters of Pentosan Polysulfate Sodium Samples

SampleWeight Average Molecular Weight (Mw, kDa)Number Average Molecular Weight (Mn, kDa)Polydispersity (Mw/Mn)<3000 Da (%)3000-8000 Da (%)>8000 Da (%)
PPS 16.64.11.629.347.922.9
PPS 26.64.01.726.750.822.6
PPS 36.33.91.628.150.321.6

The molecular weight distribution can be further characterized by examining the percentage of chains within specific molecular weight ranges [10]. Analysis has shown that approximately 27-29% of pentosan polysulfate sodium chains have molecular weights below 3,000 Da, 48-51% fall within the 3,000-8,000 Da range, and 21-23% have molecular weights exceeding 8,000 Da [10]. This distribution profile provides important information about the heterogeneity of the compound.

The chain length of pentosan polysulfate sodium fractions has been reported to range from approximately 11 to 50 monosaccharide units, corresponding to molecular weights between 3.7 and 17.3 kDa [9]. This variation in chain length contributes to the compound's polydispersity and may influence its physicochemical properties [25].

Beech Wood as Primary Source Material

Pentosan polysulfate sodium is primarily derived from xylan extracted from European beech wood (Fagus sylvatica), which serves as the fundamental raw material for pharmaceutical-grade production [1] [2] [3]. The beech wood contains approximately 20-25% xylan content, making it an ideal source for high-quality pentosan polysulfate sodium manufacturing [4] [5]. The xylan backbone consists of β-1,4-linked D-xylopyranose units interspersed with 4-O-methyl-glucuronic acid branches, providing the structural foundation for subsequent sulfation reactions [6].

Raw Material Extraction and Preparation

The extraction of xylan from beech wood involves sophisticated hydrothermal processes that have been scaled from laboratory to pilot plant operations [4] [3]. The XyloSolv research project has demonstrated successful extraction using a sequential process combining hydrothermal treatment with ethanolic extraction, achieving xylan recovery yields of approximately 99.42% using optimized conditions of 14.32% sodium hydroxide concentration at 121°C for 32 minutes [3] [7].

Alternative sources include Acacia mearnsii, which has shown promise with xylan yields of 24% using ultrasound-assisted alkaline extraction, providing an Ara:GluA:Xyl ratio of 0.5:1:5 compared to beechwood's 0:1:4 ratio [8]. Cotton linter and herbaceous plants such as kenaf, hemp, and ramie also serve as potential raw materials, though with lower xylan content ranging from 10-25% [9] [10].

Quality Assessment of Starting Materials

Raw material qualification involves comprehensive analysis of xylan purity, molecular weight distribution, and structural composition. The native xylan from beech typically exhibits molecular weights ranging from 15,000 to 50,000 Daltons before depolymerization processes [5]. Compositional analysis confirms the presence of xylose units with 4-O-methyl-glucuronic acid substitution patterns essential for subsequent pharmaceutical applications [5] [11].

Raw Material SourceXylan Content (%)Extraction Yield (%)Purity (%)Sustainability Rating
Beech Wood (Fagus sylvatica)20-2585-9585-95High
European Beech Bark15-2080-9080-90High
Acacia mearnsii18-247777Very High
Cotton (Linter/Lint)10-1570-8570-85Medium
Herbaceous Plants15-2575-8575-85Very High

Sulfation Chemistry and Reaction Mechanisms

Chlorosulfonic Acid-Pyridine Complex Mechanism

The predominant sulfation mechanism employs chlorosulfonic acid in the presence of pyridine to generate a reactive sulfating complex [1] [12] [13]. The reaction proceeds through formation of a pyridine-chlorosulfonic acid intermediate, where chlorosulfonic acid is slowly added to anhydrous pyridine at temperatures below 40-50°C to prevent decomposition [1] [14]. The sulfating agent reacts with hydroxyl groups on the xylan backbone through an esterification mechanism, where the sulfonic acid group forms covalent bonds with the 2-O and 3-O positions of xylose residues [15] [16].

Reaction Stoichiometry and Kinetics

The sulfation reaction requires precise stoichiometric control, typically employing a 6:1 molar ratio of chlorosulfonic acid to pyridine, with reaction temperatures maintained at 75-80°C for 6-12 hours [1] [12]. The degree of sulfation can be controlled by adjusting the molar ratio of sulfating agent to polysaccharide, with ratios ranging from 1.22:1 to 2.54:1 mol agent per mol polymer unit achieving sulfation degrees of 0.75 to 1.5 respectively [14] [17].

Alternative Sulfation Approaches

Sulfur trioxide-pyridine complexes provide an alternative sulfation pathway, often yielding higher conversion rates than chlorosulfonic acid methods [14] [16]. The reaction mechanism involves formation of sulfur trioxide-pyridine complex at 70°C, followed by addition of the polysaccharide substrate for 6 hours, achieving sulfation degrees up to 1.714 [18] [13].

Microwave-assisted sulfation has emerged as a rapid and efficient approach, reducing reaction times from hours to minutes while maintaining high yields of 79-91% [19] [20]. The microwave method employs acetonitrile as solvent with sulfur trioxide complexes, achieving per-sulfation in 10-30 minutes at 100-120°C [19].

Mechanistic Considerations

The sulfation process involves acid hydrolysis effects from chlorosulfonic acid, leading to molecular weight reduction during reaction [14] [6]. The degradation follows controlled depolymerization with target molecular weights below 6000 Daltons for pharmaceutical applications [12] [21]. Hydrogen peroxide and sulfuric acid oxidative depolymerization provides additional molecular weight control, maintaining the depolymerization cut-off limit below 6000 Daltons [12].

Sulfation MethodTemperature (°C)TimeYield (%)Degree of Sulfation
Chlorosulfonic Acid/Pyridine75-806-12 hours60-801.5-2.5
Sulfur Trioxide-Pyridine706 hours75-851.714
Microwave-Assisted100-12010-30 minutes79-91Variable

Purification and Isolation Protocols

Membrane Filtration Systems

Advanced purification employs nanofiltration membrane systems with molecular weight cut-off limits of 3000 Daltons to separate low molecular weight impurities from the desired pentosan polysulfate sodium product [1] [12]. The nanofiltration process monitors rejection of lower molecular weight materials using high-performance liquid chromatography, ensuring consistent product quality with less than 2.2% low molecular weight components [12].

Crystallization and Precipitation Methods

Following membrane purification, the concentrate undergoes crystallization from methanol to obtain pure amorphous pentosan polysulfate sodium [1] [12]. The crystallization process involves dissolving the purified concentrate in water followed by methanol addition, yielding white crystalline precipitate with defined ZD values of 0.006-0.007 and molecular weights of 5406-6543 Daltons [1] [12].

Alternative precipitation methods utilize anhydrous ethanol containing 10% acetic acid, followed by incubation at 4°C for 12 hours [10]. The precipitated material undergoes dialysis in ultrapure water to remove residual solvents and salts before lyophilization [10].

Lyophilization Protocols

Lyophilization provides an advanced isolation method yielding amorphous pentosan polysulfate sodium with enhanced stability and reconstitution properties [22] [23]. The process involves preliminary freezing to -42°C, followed by controlled sublimation under vacuum conditions. Lyophilized preparations demonstrate superior stability and prevent delamination during reconstitution [22] [23].

Decolorization and Final Purification

Chlorine dioxide treatment removes colored impurities and pyridine residues, with pH adjustment to 6.5-7.0 using glacial acetic acid [1] [12]. The decolorized solution undergoes final filtration and concentration under reduced pressure at 40-60°C before crystallization [12].

Quality Control Parameters (Molecular Weight, Sulfation Degree, Purity)

Molecular Weight Determination

Size exclusion chromatography with triple detector array represents the gold standard for molecular weight analysis, providing weight-average molecular weights typically ranging from 1000-6000 Daltons for pharmaceutical-grade pentosan polysulfate sodium [24] [25]. High-performance size exclusion chromatography employs specialized columns with molecular weight standards to establish calibration curves for accurate molecular weight distribution analysis [24] [26].

The ZD value serves as a critical quality parameter, with acceptable ranges of 0.006-0.007 indicating proper molecular weight control and consistent depolymerization [1] [12]. Gel permeation chromatography provides complementary molecular weight data, particularly useful for monitoring batch-to-batch consistency [1].

Sulfation Degree Analysis

Conductometric titration following the Casu and Gennaro method provides precise determination of sulfation degree, expressed as sulfate-to-xylose molar ratio [25]. The method achieves reproducible results with typical sulfation degrees ranging from 1.5-2.5 for pharmaceutical applications [27] [28].

Nuclear magnetic resonance spectroscopy offers detailed structural characterization, confirming sulfation patterns and identifying the predominant 2,3-di-O-sulfated xylose residues characteristic of pentosan polysulfate sodium [6] [29]. Carbon-13 nuclear magnetic resonance specifically identifies sulfate attachment positions, with sulfate groups primarily located at C-2 and C-3 positions of xylose units [29].

Purity Assessment Methods

Capillary zone electrophoresis provides comprehensive purity analysis, separating pentosan polysulfate sodium from major synthetic impurities including sulfate, chloride, and acetate [27] [28]. The method employs indirect ultraviolet detection at 217 nm with benzene-1,2,4-tricarboxylic acid buffer at pH 4.9, achieving reproducible fingerprint patterns for quality control [28].

Ion-pairing reverse-phase high-performance liquid chromatography enables quantification of intact pentosan polysulfate sodium versus desulfated metabolites, with typical intact drug levels of 0.14% of administered dose in plasma samples [26]. Mass spectrometry profiling using Fourier transform ion cyclotron resonance provides molecular-level characterization of the complex mixture [24].

Quality ParameterMethodAcceptable RangeReference Standard
Molecular WeightSEC-TDA1000-6000 DaUSP/EP Monograph
ZD ValueGel Permeation0.006-0.007Patent Specification
Sulfation DegreeConductometric Titration1.5-2.5Casu & Gennaro Method
PurityCapillary Electrophoresis>95%Pharmaceutical QC
Sulfur ContentElemental Analysis13.5-17%Chemical Standards

Green Chemistry Approaches and Sustainable Synthesis

Microwave-Assisted Green Synthesis

Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for pentosan polysulfate sodium production [19] [20]. This method reduces reaction times from 6-12 hours to 10-30 minutes while achieving comparable or superior yields of 79-91% [19]. The microwave approach employs acetonitrile as a greener solvent alternative to dimethylformamide, reducing environmental impact and facilitating easier product isolation [19].

The mechanism involves ionic conduction coupling between microwaves and the ionic sulfated product, enabling rapid and efficient sulfation at temperatures of 100-120°C [19]. This approach significantly reduces energy consumption and eliminates the need for prolonged heating, contributing to overall process sustainability [30].

Solvent-Free and Environmentally Benign Methods

Mechanochemical synthesis using ball milling technology offers a solvent-free approach to pentosan polysulfate production [18]. This method employs sulfamic acid as a sulfating agent in a 1:2 molar ratio with pentosan, operating at room temperature for 12 hours at 600 rpm ball milling speed [18]. The process yields pentosan sulfate with 189.9% yield and sulfation degree of 1.714, demonstrating exceptional efficiency without organic solvents [18].

Sustainable Raw Material Utilization

Green chemistry principles emphasize utilization of renewable biomass sources and comprehensive valorization of plant materials [3] [31]. The XyloSolv sequential extraction process exemplifies this approach by recovering xylan, lignin, and pulp as high-purity fractions from beech wood, minimizing waste generation and maximizing raw material utilization [3].

Alternative sustainable sources include forest residues such as Protium puncticulatum branches and leaves, which represent abundant waste streams from timber operations [10]. These materials provide sustainable xylan sources while contributing to circular economy principles in biorefinery applications [10].

Process Intensification and Energy Efficiency

Ultrasound-assisted extraction reduces processing time from 4 hours to 1 hour while improving xylan yields from 21% to 24% [8]. This intensification approach reduces energy consumption and processing costs while maintaining product quality [8].

Enzyme-assisted processing offers another green alternative, employing specific xylanases and sulfotransferases for selective modification under mild conditions [32]. These biocatalytic approaches operate at physiological temperatures and pH, eliminating harsh chemical conditions while providing precise structural control [32].

Waste Minimization and Circular Economy

Green synthesis approaches emphasize waste minimization through solvent recovery and recycling systems [30] [33]. Membrane separation technologies enable solvent recovery and reuse, reducing overall solvent consumption by up to 80% [34]. Aqueous-based processing systems eliminate organic solvent requirements while maintaining product quality and yield [3].

The implementation of continuous flow processing reduces batch-to-batch variability and improves overall process efficiency [33]. These systems enable real-time monitoring and control, optimizing reaction conditions while minimizing waste generation [33].

Green ApproachEnvironmental BenefitEfficiency GainSustainability Rating
Microwave-Assisted90% time reduction79-91% yieldVery High
MechanochemicalSolvent-free189.9% yieldExcellent
Ultrasound-Assisted75% time reduction24% improvementHigh
Enzyme-CatalyzedMild conditionsSelective modificationVery High
Continuous FlowReal-time optimizationReduced variabilityHigh

Associated Chemicals

Pentosan polysulfate sodium; 140207-93-8

FDA Medication Guides

Elmiron
Pentosan Polysulfate Sodium
CAPSULE;ORAL
JANSSEN PHARMS
03/12/2021

Drug Warnings

Elmiron is a weak anticoagulant (1/15 the activity of heparin). At a daily dose of 300 mg (n = 128), rectal hemorrhage was reported as an adverse event in 6.3% of patients. Bleeding complications of ecchymosis, epistaxis, and gum hemorrhage have been reported. Patients undergoing invasive procedures or having signs/symptoms of underlying coagulopathy or other increased risk of bleeding (due to other therapies such as coumarin anticoagulants, heparin, t-PA, streptokinase, high dose aspirin, or nonsteroidal anti-inflammatory drugs) should be evaluated for hemorrhage. Patients with diseases such as aneurysms, thrombocytopenia, hemophilia, gastrointestinal ulcerations, polyps, or diverticula should be carefully evaluated before starting Elmiron.
Elmiron has not been studied in patients with hepatic insufficiency. Because there is evidence of hepatic contribution to the elimination of Elmiron, hepatic impairment may have an impact on the pharmacokinetics of Elmiron. Caution should be exercised when using Elmiron in this patient population.
Alopecia, primarily alopecia areata (limited to a single area on the scalp), has been reported in patients receiving pentosan polysulfate sodium, and may occur within the first 4 weeks of initiation of therapy.
Safety and effectiveness in pediatric patients below the age of 16 years have not been established.
For more Drug Warnings (Complete) data for Elmiron (11 total), please visit the HSDB record page.

Biological Half Life

Five healthy male volunteers were given (125)I-labelled pentosan in conjunction with unlabelled pentosan at a dose of 0.1, 1, 7, or 50 mg intravenously. The halflives for doses of 0.1-7 mg ranged from 13 to 18 minutes. At a dose of 50 mg, the half-life was 45 minutes. ...
Following oral administration of a radiolabeled 300- or 450-mg dose of pentosan polysulfate sodium solution, the mean half-life for plasma radioactivity was 27 or 20 hours, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

As a semi-synthetic compound, the polysaccharide backbone of pentosan polysulfate sodium, xylan, is present in beech tree bark. Extracted xylan from beech bark or other plant sources is treated with sulfating agents (e.g. chlorosulfonic acid or sulfuryl chloride). After sulfation, pentosan polysulfate is treated with sodium hydroxide to form a sodium salt of the compound.
Preparation: CH 293566 (1953 to Wander)

General Manufacturing Information

Information available in 2005 indicated that Pentosan polysulfate sodium was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Canada, France, Germany, Hong Kong, Hungary, Italy, Portugal, South Africa, Spain, Switzerland, United States (1,2)

Storage Conditions

Store at controlled room temperature 15 deg - 30 °C (59 deg - 86 °F).
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The effect of pentosan polysulfate sodium on warfarin pharmacokinetics and pharmacodynamics was investigated in healthy subjects. Warfarin was titrated to an international normalized ratio between 1.4 and 1.8. Subjects continued their titrated dose of warfarin and received pentosan polysulfate sodium 100 mg or placebo every 8 hours for 7 days. The Cmax of R- and S-warfarin was approximately 840 to 890 ng/mL and 680 to 730 ng/mL, respectively, and was similar in the absence and presence of pentosan polysulfate sodium. The half-life for R- and S-warfarin was 52 to 56 hours and 36 to 40 hours, respectively. Prothrombin time, partial thromboplastin time, and the international normalized ratio for warfarin + placebo and warfarin + pentosan polysulfate sodium were comparable. The AUC(INR) indicated no treatment effect (P = .772); however, there was a period effect. Analysis of variance for the treatments by period indicated no treatment effect (P > .1). Adverse events were mild and included headache, epistaxis, and rash. Most adverse events were unrelated to treatment and were seen during warfarin titration. Pentosan polysulfate sodium did not affect warfarin pharmacokinetics or pharmacodynamics.
The risk of hemorrhage may be increased when pentosan polysulfate sodium is used concurrently with drugs that affect hemostasis (e.g., oral anticoagulants, heparin, nonsteroidal anti-inflammatory agents (NSAIAs), thrombolytic agents [e.g., alteplase]). Patients receiving such concomitant therapy should be monitored for hemorrhage.

Dates

Last modified: 04-14-2024

Explore Compound Types